1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
Overview
Description
1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is part of a class of heterocyclic compounds known for their significant biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the benzyl and methoxyphenyl groups through substitution reactions under controlled conditions .
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents include acids, bases, and specific catalysts that facilitate these reactions. Major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
Thioglycoside derivatives: Exhibiting significant cytotoxic activities
1-BENZYL-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-30-20-9-7-19(8-10-20)29-23-21(15-26-29)22(24-17-25-23)28-13-11-27(12-14-28)16-18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGXKLPOBVUBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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